O-Demethyl apremilast
Overview
Description
O-Demethyl apremilast is an active metabolite of the phosphodiesterase 4 (PDE4) inhibitor apremilast . It inhibits the activity of PDE4 isolated from U937 cells and LPS-induced TNF-alpha production in isolated human peripheral blood mononuclear cells (PBMCs) .
Synthesis Analysis
The synthesis of apremilast involves a new protocol for the asymmetric synthesis using tert-butanesulfinamide as a chiral auxiliary . This synthetic route consists of four steps starting from the commercially available 3-hydroxy-4-methoxybenzaldehyde, and apremilast was obtained in an overall 56% yield and with 95.5% ee . Another process for preparing apremilast involves reacting compounds of formula I and formula II or a salt thereof where neither acetic nor formic acid are present .Molecular Structure Analysis
The molecular structure of O-Demethyl apremilast is described as ((S)-N-(2-(1-(3-ethoxy-4-hydroxyphenyl)-2-(methylsulfonyl)ethyl)-1,3-dioxoisoindolin-4-yl)acetamide) .Chemical Reactions Analysis
O-Demethyl apremilast is a chemical compound with the molecular formula C21H22N2O7S . It is an active metabolite of apremilast .Scientific Research Applications
Field
The specific scientific field is Dermatology .
Summary of the Application
Apremilast has been used in the treatment of moderate-to-severe psoriasis . Psoriasis is a chronic immune-mediated disease that primarily affects the skin .
Methods of Application
In a single-center retrospective study, adult patients with moderate-to-severe psoriasis underwent apremilast treatment over at least 12 and 52 weeks . Baseline characteristics, weight, lipid profile, and fasting glucose levels were collected at baseline and at 12, 24, and 52 weeks .
Results or Outcomes
The study observed a significant reduction in average weight and body mass index (BMI) in patients treated with apremilast. There was also a significant reduction in triglycerides levels at 24 and 52 weeks, and a significant increase in high-density lipoprotein (HDL) levels at 52 weeks .
Application in Rheumatology
Field
The specific scientific field is Rheumatology .
Summary of the Application
Apremilast has been used in the treatment of Psoriatic Arthritis (PsA), a chronic immune-mediated disease manifesting as joint inflammation with functional impairment associated with psoriasis .
Methods of Application
A case report described the use of apremilast in association with methotrexate in a patient with PsA manifesting as arthritis, dactylitis, mild psoriasis, and a significantly reduced health-related quality of life (HRQoL) .
Results or Outcomes
Treatment with apremilast led to a quick improvement of joint and skin involvement with a stable amelioration of HRQoL. Furthermore, a persistent favorable shift of serum lipid profile was observed .
Application in Metabolic Research
Field
The specific scientific field is Metabolic Research .
Summary of the Application
Apremilast has shown promise to have a potential beneficial metabolic effect . This is particularly relevant for patients with psoriasis and psoriatic arthritis, who exhibit a significantly elevated risk of cardiovascular and metabolic comorbidities .
Methods of Application
A single-centre retrospective study was conducted on adult patients with moderate-to-severe psoriasis who underwent apremilast treatment over at least 12 and 52 weeks . Baseline characteristics, weight, lipid profile, and fasting glucose levels were collected at baseline and at 12, 24, and 52 weeks .
Results or Outcomes
The study observed a significant reduction in average weight and body mass index (BMI) in patients treated with apremilast. There was also a significant reduction in triglycerides levels at 24 and 52 weeks, and a significant increase in high-density lipoprotein (HDL) levels at 52 weeks .
Application in Immunology
Field
The specific scientific field is Immunology .
Summary of the Application
Apremilast is a targeted synthetic disease-modifying anti-rheumatic drug (tsDMARD) directed against phosphodiesterase 4 (PDE4) with demonstrated efficacy and safety in PsA and psoriasis .
Methods of Application
A case report described the use of apremilast in association with methotrexate in a patient with PsA manifesting as arthritis, dactylitis, mild psoriasis, and a significantly reduced health-related quality of life (HRQoL) .
Results or Outcomes
Treatment with apremilast led to a quick improvement of joint and skin involvement with a stable amelioration of HRQoL. Furthermore, a persistent favorable shift of serum lipid profile was observed .
Application in Metabolic Research
Field
The specific scientific field is Metabolic Research .
Summary of the Application
Apremilast has shown promise to have a potential beneficial metabolic effect . This is particularly relevant for patients with psoriasis and psoriatic arthritis, who exhibit a significantly elevated risk of cardiovascular and metabolic comorbidities .
Methods of Application
A single-centre retrospective study was conducted on adult patients with moderate-to-severe psoriasis who underwent apremilast treatment over at least 12 and 52 weeks . Baseline characteristics, weight, lipid profile, and fasting glucose levels were collected at baseline and at 12, 24, and 52 weeks .
Results or Outcomes
The study observed a significant reduction in average weight and body mass index (BMI) in patients treated with apremilast. There was also a significant reduction in triglycerides levels at 24 and 52 weeks, and a significant increase in high-density lipoprotein (HDL) levels at 52 weeks .
Application in Immunology
Field
The specific scientific field is Immunology .
Summary of the Application
Apremilast is a targeted synthetic disease-modifying anti-rheumatic drug (tsDMARD) directed against phosphodiesterase 4 (PDE4) with demonstrated efficacy and safety in PsA and psoriasis .
Methods of Application
A case report described the use of apremilast in association with methotrexate in a patient with PsA manifesting as arthritis, dactylitis, mild psoriasis, and a significantly reduced health-related quality of life (HRQoL) .
Results or Outcomes
Treatment with apremilast led to a quick improvement of joint and skin involvement with a stable amelioration of HRQoL. Furthermore, a persistent favorable shift of serum lipid profile was observed .
Safety And Hazards
Apremilast, the parent drug of O-Demethyl apremilast, has been reported to pose a health hazard only if significant absorption occurs, such as inhalation after a major spill . It is advised to avoid inhalation, skin contact, eye contact, and accidental ingestion . The most common adverse events with apremilast treatment were diarrhea, headache, nausea, and nasopharyngitis .
properties
IUPAC Name |
N-[2-[(1S)-1-(3-ethoxy-4-hydroxyphenyl)-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O7S/c1-4-30-18-10-13(8-9-17(18)25)16(11-31(3,28)29)23-20(26)14-6-5-7-15(22-12(2)24)19(14)21(23)27/h5-10,16,25H,4,11H2,1-3H3,(H,22,24)/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUJABWEZWJNBO-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)[C@@H](CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-Demethyl apremilast | |
CAS RN |
1384441-38-6 | |
Record name | O-Demethyl apremilast | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1384441386 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-DEMETHYL APREMILAST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SUF2IX83T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.